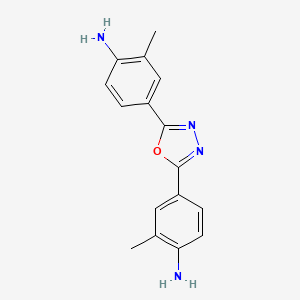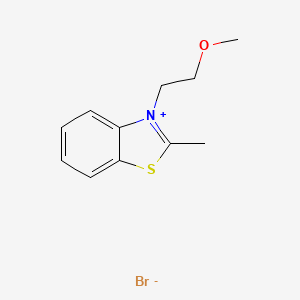
L-Valyl-L-threonyl-L-valyl-L-prolyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-L-threonyl-L-valyl-L-prolyl-L-glutamine is a pentapeptide composed of five amino acids: valine, threonine, valine, proline, and glutamine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-threonyl-L-valyl-L-prolyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-L-threonyl-L-valyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine or proline residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the peptide bonds, potentially breaking the peptide into smaller fragments.
Substitution: Amino acid residues can be substituted with other functional groups, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Smaller peptide fragments.
Substitution: Modified peptides with new functional groups.
Applications De Recherche Scientifique
L-Valyl-L-threonyl-L-valyl-L-prolyl-L-glutamine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mécanisme D'action
The mechanism of action of L-Valyl-L-threonyl-L-valyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. This interaction can lead to various biological effects, such as cell proliferation, apoptosis, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another pentapeptide with similar amino acid composition but different sequence.
L-Methionyl-L-threonyl-L-glutamine: A tripeptide with overlapping amino acids but shorter chain length.
Uniqueness
L-Valyl-L-threonyl-L-valyl-L-prolyl-L-glutamine is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties and potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic development.
Propriétés
Numéro CAS |
182916-34-3 |
|---|---|
Formule moléculaire |
C24H42N6O8 |
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H42N6O8/c1-11(2)17(26)21(34)29-19(13(5)31)22(35)28-18(12(3)4)23(36)30-10-6-7-15(30)20(33)27-14(24(37)38)8-9-16(25)32/h11-15,17-19,31H,6-10,26H2,1-5H3,(H2,25,32)(H,27,33)(H,28,35)(H,29,34)(H,37,38)/t13-,14+,15+,17+,18+,19+/m1/s1 |
Clé InChI |
YUXOVLNOYQGRKI-XJIZNKBASA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)N)O |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



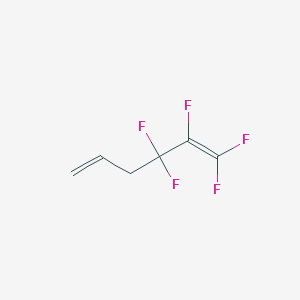
![5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole](/img/structure/B14271846.png)
![6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate](/img/structure/B14271849.png)
![[2,4,6-Tri(propan-2-yl)phenyl]methanethiol](/img/structure/B14271854.png)
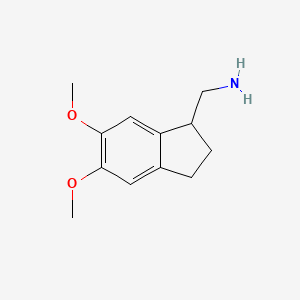
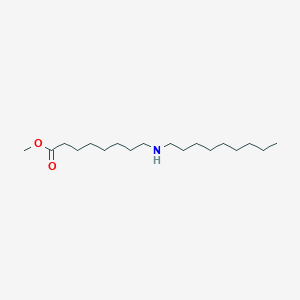
![8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B14271877.png)
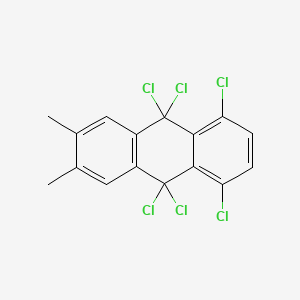

![2-Iodo-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14271900.png)
